3,5-Di-O-galloylshikimic acid is a natural product found in Castanopsis sieboldii and Castanopsis cuspidata with data available.

3,5-Di-O-galloylshikimic acid

CAS No.: 95753-52-9

Cat. No.: VC4133863

Molecular Formula: C21H18O13

Molecular Weight: 478.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 95753-52-9 |

|---|---|

| Molecular Formula | C21H18O13 |

| Molecular Weight | 478.4 g/mol |

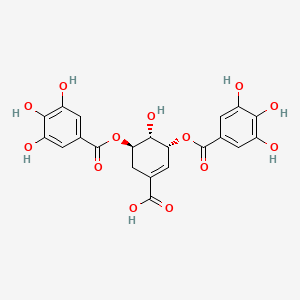

| IUPAC Name | (3R,4S,5R)-4-hydroxy-3,5-bis[(3,4,5-trihydroxybenzoyl)oxy]cyclohexene-1-carboxylic acid |

| Standard InChI | InChI=1S/C21H18O13/c22-10-1-8(2-11(23)16(10)26)20(31)33-14-5-7(19(29)30)6-15(18(14)28)34-21(32)9-3-12(24)17(27)13(25)4-9/h1-5,14-15,18,22-28H,6H2,(H,29,30)/t14-,15-,18-/m1/s1 |

| Standard InChI Key | GASRJYBPBZZTBO-IIDMSEBBSA-N |

| Isomeric SMILES | C1[C@H]([C@@H]([C@@H](C=C1C(=O)O)OC(=O)C2=CC(=C(C(=C2)O)O)O)O)OC(=O)C3=CC(=C(C(=C3)O)O)O |

| SMILES | C1C(C(C(C=C1C(=O)O)OC(=O)C2=CC(=C(C(=C2)O)O)O)O)OC(=O)C3=CC(=C(C(=C3)O)O)O |

| Canonical SMILES | C1C(C(C(C=C1C(=O)O)OC(=O)C2=CC(=C(C(=C2)O)O)O)O)OC(=O)C3=CC(=C(C(=C3)O)O)O |

Introduction

Chemical Structure and Properties

Stereochemistry and Molecular Features

3,5-DGSA belongs to the class of hydrolyzable tannins. Its IUPAC name, , reflects its stereochemical configuration . The compound’s solubility in polar solvents, such as water and ethanol, enhances its bioavailability for therapeutic applications .

Table 1: Key Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 478.36 g/mol |

| Boiling Point | 930.1 ± 65.0 °C (predicted) |

| Density | 1.89 ± 0.1 g/cm³ (predicted) |

| pKa | 4.04 ± 0.70 |

| Storage Conditions | -20°C |

Synthesis and Production

Laboratory-Scale Synthesis

3,5-DGSA is synthesized via esterification of shikimic acid with gallic acid under acidic conditions (e.g., HCl in ethanol). Optimal yields are achieved at room temperature over 12–24 hours. Purification typically involves column chromatography using silica gel or Sephadex LH-20.

Industrial Extraction

Industrial production leverages plant sources rich in shikimic acid, such as Pistacia lentiscus and Rhodiola crenulata, followed by supercritical fluid extraction (SFE) or maceration . SFE with CO₂ at 40–60°C and 200–300 bar maximizes yield while preserving thermolabile galloyl groups .

Biological Activities

Antioxidant Effects

3,5-DGSA exhibits potent free radical scavenging activity, with an IC₅₀ of 25 µg/mL in DPPH assays, outperforming quercetin (30 µg/mL) and vitamin C (50 µg/mL) . It reduces lipid peroxidation by 68% in vitro and upregulates endogenous antioxidants like superoxide dismutase (SOD) and glutathione peroxidase (GPx) .

Antimicrobial Activity

The compound demonstrates broad-spectrum antimicrobial effects:

-

Bacteria: MIC values of 12.5 µg/mL against Escherichia coli and Staphylococcus aureus.

-

Fungi: 50% inhibition of Candida albicans at 25 µg/mL.

Table 2: Antimicrobial Efficacy

| Pathogen | MIC (µg/mL) |

|---|---|

| E. coli | 12.5 |

| S. aureus | 12.5 |

| C. albicans | 25 |

Antiviral Activity

3,5-DGSA inhibits SARS-CoV-2 replication by targeting the main protease (Mpro), with a 2.1-log reduction in viral titer at 50 µg/mL . It also shows activity against HSV-1 and influenza A .

Cytotoxicity and Anticancer Effects

Selective cytotoxicity is observed against cancer cell lines:

-

MDA-MB-231 (breast cancer): CC₅₀ = 60 µg/mL.

-

HeLa (cervical cancer): CC₅₀ = 53.72 µg/mL .

Mechanistically, it induces apoptosis via caspase-3 activation and mitochondrial membrane depolarization .

Applications

Pharmaceutical Development

3,5-DGSA is investigated for:

-

Antidiabetic drugs: Synergistic formulations with metformin enhance glucose uptake .

-

Antiviral therapies: Nanoencapsulation improves bioavailability against SARS-CoV-2 .

Food Preservation

Incorporation into edible coatings reduces lipid oxidation in meat products by 40%, extending shelf life .

Comparative Analysis with Structural Analogs

Table 3: Comparison with Galloyl Derivatives

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume